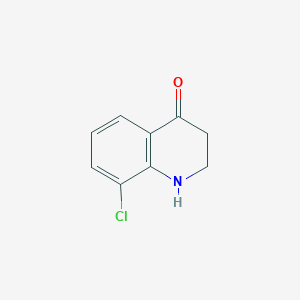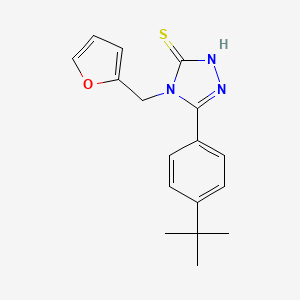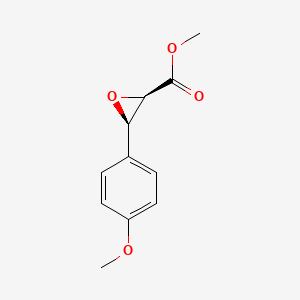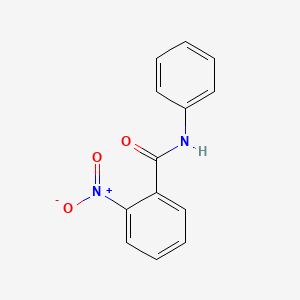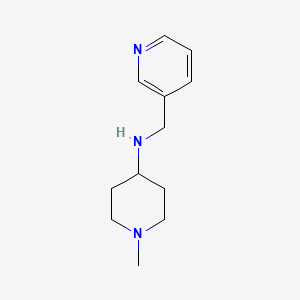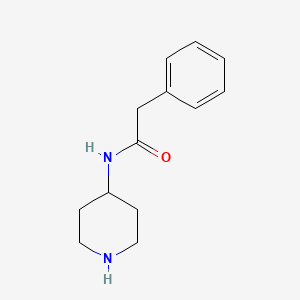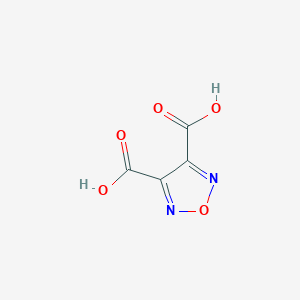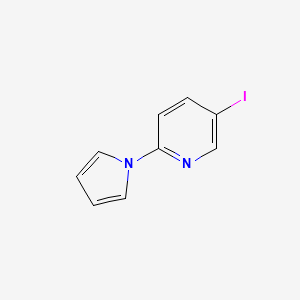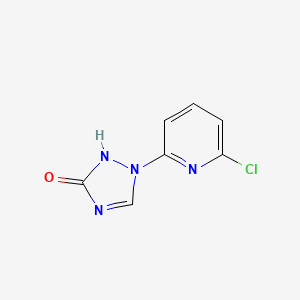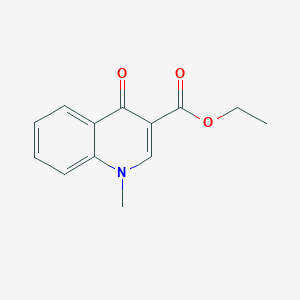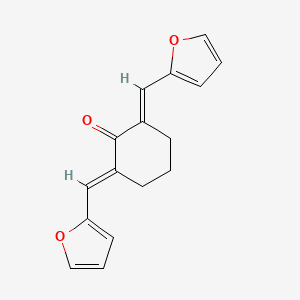![molecular formula C15H15N3O2 B1621071 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904816-88-2](/img/structure/B1621071.png)
2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Overview
Description
“2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12N2 . It is a derivative of pyrrolidine and pyridine .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Scientific Research Applications
Chemical Synthesis and Reactivity
2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid and its derivatives have been explored in various chemical syntheses and reactivity studies. For instance, cyclic amines like pyrrolidine are involved in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015). This highlights the compound's potential role in synthesizing complex nitrogen-containing heterocycles.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The compound's pyridine and carboxylic acid functional groups make it a suitable ligand for coordination chemistry and the construction of metal-organic frameworks (MOFs). For example, pyridinecarboxylic acids can interact with metal salts to form coordination polymers with diverse structures and properties, depending on the reaction conditions and metal ions involved. Such coordination polymers and MOFs have potential applications in catalysis, gas storage, and separation technologies (Ghosh et al., 2004).
Crystal Engineering and Supramolecular Chemistry
In crystal engineering, the coexistence of competing hydrogen-bonding motifs in molecules possessing both carboxylic acid and pyridine functional groups has been observed, influencing the molecular and crystal structure. This demonstrates the compound's utility in designing materials with specific supramolecular architectures, which can have implications in the development of pharmaceuticals and advanced materials (Long et al., 2014).
Surface Chemistry
The adsorption of pyridinecarboxylic acids on surfaces like graphite has been studied, showing well-ordered adlayers that can be imaged by scanning tunneling microscopy. Such studies are crucial for understanding molecular interactions at interfaces and can have implications in nanotechnology and materials science (Duong et al., 2010).
properties
IUPAC Name |
2-(2-pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)11-5-3-9-17-14(11)18-10-4-7-13(18)12-6-1-2-8-16-12/h1-3,5-6,8-9,13H,4,7,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPQTIIZUBEFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378086 | |
| Record name | 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
CAS RN |
904816-88-2 | |
| Record name | 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



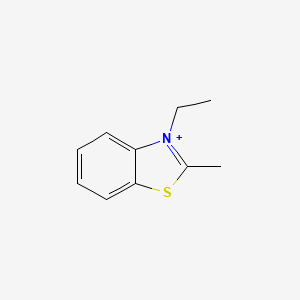
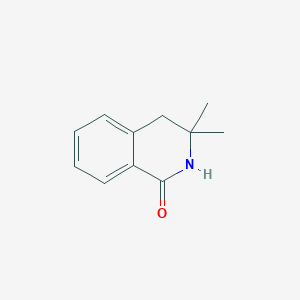
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)
